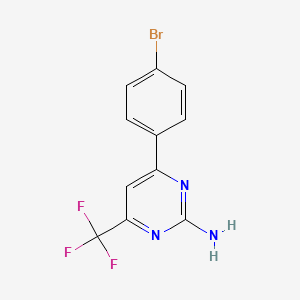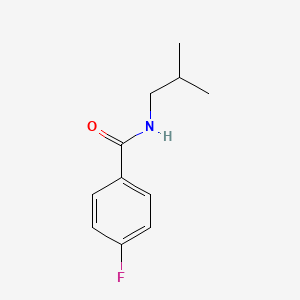
ethyl 2-(4-aminophenyl)propanoate
Descripción general
Descripción
ethyl 2-(4-aminophenyl)propanoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of propionic acid and contains an ethyl ester group attached to a 4-aminophenyl ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ethyl 2-(4-aminophenyl)propanoate can be synthesized through several methods. One common synthetic route involves the reduction of 2-(4-nitrophenyl)propionic acid using ethanol as a solvent. The reaction typically requires a reducing agent such as hydrazine hydrate and a catalyst like ferric trichloride hexahydrate .
Industrial Production Methods
In industrial settings, the production of ethyl 2-(4-aminophenyl)propionate often involves large-scale reduction reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
ethyl 2-(4-aminophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrazine hydrate and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
ethyl 2-(4-aminophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ethyl 2-(4-aminophenyl)propionate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing biochemical processes and pathways .
Comparación Con Compuestos Similares
ethyl 2-(4-aminophenyl)propanoate can be compared with other similar compounds such as:
Ethyl 2-(4-nitrophenyl)propionate: Differing by the presence of a nitro group instead of an amino group.
Ethyl 2-(4-methoxyphenyl)propionate: Differing by the presence of a methoxy group.
Ethyl 2-(4-chlorophenyl)propionate: Differing by the presence of a chloro group.
These compounds share similar structural frameworks but exhibit different chemical properties and reactivities due to the varying functional groups .
Propiedades
Número CAS |
32868-25-0 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
ethyl 2-(4-aminophenyl)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-8H,3,12H2,1-2H3 |
Clave InChI |
MWBVNWYNXULIDI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)N |
SMILES canónico |
CCOC(=O)C(C)C1=CC=C(C=C1)N |
Key on ui other cas no. |
32868-25-0 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1605302.png)













